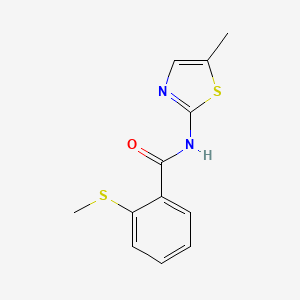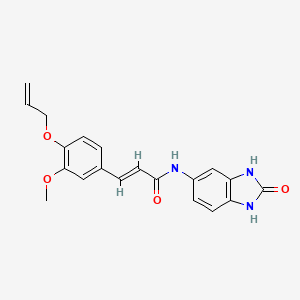
2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyltriazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyltriazole-4-carboxamide, commonly known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It specifically targets the protein kinase PAK4, which is involved in various cellular processes including cell proliferation, migration, and invasion.
Mecanismo De Acción
CCT251545 specifically targets the protein kinase PAK4, which is involved in various cellular processes including cell proliferation, migration, and invasion. PAK4 is overexpressed in various types of cancer, making it an attractive target for cancer therapy. By inhibiting PAK4, CCT251545 disrupts the signaling pathways that promote cancer cell growth and metastasis.
Biochemical and Physiological Effects
CCT251545 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the activity of various signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK/ERK pathways. Additionally, CCT251545 has been shown to inhibit the formation of actin stress fibers, which are important for cell migration and invasion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CCT251545 is its specificity for PAK4, which reduces the risk of off-target effects. Additionally, CCT251545 has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one limitation of CCT251545 is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on CCT251545. One area of interest is the development of more potent and selective PAK4 inhibitors. Additionally, the combination of CCT251545 with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of novel drug delivery systems to improve the solubility and bioavailability of CCT251545 is another potential direction for future research.
Conclusion
In conclusion, CCT251545 is a small molecule inhibitor that specifically targets the protein kinase PAK4, which is involved in various cellular processes including cell proliferation, migration, and invasion. It has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical studies. Further research is needed to fully understand the mechanism of action of CCT251545 and to develop more potent and selective PAK4 inhibitors.
Métodos De Síntesis
The synthesis of CCT251545 involves several steps, starting with the reaction of 3-chloroaniline with 2-bromo-5-methyl-1H-imidazole to form 2-(3-chlorophenyl)-5-methyl-1H-imidazole. This intermediate is then reacted with 6-methoxypyridin-3-amine to form 2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyl-1H-imidazole. Finally, the carboxylic acid derivative of this compound is obtained by reacting it with triphosgene. The carboxylic acid derivative is then converted to the carboxamide derivative of CCT251545 by reacting it with ammonia.
Aplicaciones Científicas De Investigación
CCT251545 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including pancreatic cancer, breast cancer, and prostate cancer. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, CCT251545 has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-10-15(16(23)19-12-6-7-14(24-2)18-9-12)21-22(20-10)13-5-3-4-11(17)8-13/h3-9H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLSOPDNRLEDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)NC2=CN=C(C=C2)OC)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)



![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)




![(2-Chloro-4,5-difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7477781.png)

![Methyl 2-[[2-(4-nitrophenyl)sulfanylacetyl]amino]acetate](/img/structure/B7477806.png)